2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide
Overview
Description
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of a bromine atom, a sec-butoxy group, and an acetamide moiety attached to a phenyl ring. It is primarily used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide typically involves the bromination of N-[3-(sec-butoxy)phenyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction parameters are carefully monitored to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as amines or alcohols.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sec-butoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The acetamide moiety may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-[3-(methoxy)phenyl]acetamide
- 2-Bromo-N-[3-(ethoxy)phenyl]acetamide
- 2-Bromo-N-[3-(tert-butoxy)phenyl]acetamide
Uniqueness
2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide is unique due to the presence of the sec-butoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-bromo-N-(3-butan-2-yloxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-9(2)16-11-6-4-5-10(7-11)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCOMZOPWHVMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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